(2-Ethyl-1-methylcyclopentyl)methanamine
CAS No.:
Cat. No.: VC20408358
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H19N |
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Molecular Weight | 141.25 g/mol |
IUPAC Name | (2-ethyl-1-methylcyclopentyl)methanamine |
Standard InChI | InChI=1S/C9H19N/c1-3-8-5-4-6-9(8,2)7-10/h8H,3-7,10H2,1-2H3 |
Standard InChI Key | KUJUJGHUVHBNEQ-UHFFFAOYSA-N |
Canonical SMILES | CCC1CCCC1(C)CN |
Introduction
Structural and Molecular Characteristics
The molecular formula of (2-ethyl-1-methylcyclopentyl)methanamine is C9H19N, with a molecular weight of 141.25 g/mol. Its IUPAC name specifies the substituent positions: the cyclopentane ring bears a methyl group at carbon 1 and an ethyl group at carbon 2, while the methanamine group is attached to carbon 1. This substitution pattern introduces significant steric hindrance, influencing reactivity and conformational flexibility.
Stereochemical Considerations
The cyclopentane ring’s puckered conformation and the spatial arrangement of substituents create multiple stereoisomers. For example, the ethyl and methyl groups may adopt equatorial or axial positions, affecting intermolecular interactions. Comparable cyclopentylmethanamine derivatives, such as (2-methylcyclopentyl)methanamine , exhibit cis-trans isomerism due to restricted rotation around the C-N bond.
Spectroscopic Data
While experimental spectra for (2-ethyl-1-methylcyclopentyl)methanamine are unavailable, analogous compounds provide benchmarks:
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NMR: In (2-methylcyclopentyl)methanamine , the methanamine proton resonates at δ 2.5–3.0 ppm, while methyl and ethyl groups appear at δ 0.9–1.5 ppm.
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IR: Primary amines show N-H stretching at 3300–3500 cm⁻¹ and C-N vibrations near 1250 cm⁻¹ .
Synthesis and Manufacturing
Reductive Amination
A plausible synthesis involves reductive amination of 2-ethyl-1-methylcyclopentanone with ammonia or methylamine. This method is widely used for cyclopentylmethanamines :
The ketone precursor could be synthesized via alkylation of cyclopentanone with ethyl and methyl halides.
Grignard Reaction
An alternative route employs a Grignard reagent to form the cyclopentane backbone. For example, reacting cyclopentylmagnesium bromide with ethyl and methyl halides, followed by nitrile formation and reduction, could yield the target amine.
Challenges in Synthesis
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Steric Hindrance: Bulky substituents may slow reaction kinetics, requiring elevated temperatures or catalysts.
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Isomer Separation: Enantiomers or diastereomers necessitate chiral chromatography or resolution agents.
Physicochemical Properties
Property | Value/Description | Source Analogue |
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Boiling Point | ~200–220°C (estimated) | , |
Density | 0.89–0.92 g/cm³ | |
Solubility | Miscible in polar solvents (e.g., ethanol) | |
pKa | ~10.5 (amine group) |
Applications and Industrial Relevance
Pharmaceutical Intermediates
Cyclopentylmethanamines are precursors to bioactive molecules. For instance, (2-methylcyclopentyl)methanamine is used in CCR6 inhibitors for autoimmune diseases . The ethyl group in (2-ethyl-1-methylcyclopentyl)methanamine may enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs.
Agrochemicals
Branched amines serve as building blocks for herbicides and insecticides. The steric profile of this compound could reduce non-target organism toxicity compared to linear analogues.
Material Science
Primary amines are employed in polymer cross-linking. The cyclopentane ring’s rigidity might enhance thermal stability in epoxy resins.
Research Gaps and Future Directions
Despite its potential, experimental data on (2-ethyl-1-methylcyclopentyl)methanamine remain sparse. Priority research areas include:
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Stereoselective Synthesis: Developing asymmetric catalysis for enantiopure production.
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Toxicological Profiling: In vitro assays to assess mutagenicity and ecotoxicity.
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Application-Specific Optimization: Tailoring physicochemical properties for drug delivery systems.
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